

# The Enyne Moiety: A Versatile Functional Group in Modern Organic Synthesis

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## Compound of Interest

Compound Name: Hept-4-EN-6-YN-1-OL

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The enyne functional group, characterized by the presence of a carbon-carbon double bond and a carbon-carbon triple bond in close proximity, stands as a cornerstone in contemporary organic synthesis. Its unique electronic and structural properties make it a versatile building block for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. This guide provides a detailed exploration of the reactivity of enynes, focusing on the principal transformations that have defined its utility: metathesis, cyclization, and cycloaddition reactions.

## Enyne Metathesis: A Powerful Carbon-Carbon Bond Forming Reaction

Enyne metathesis is a catalytic reaction that reorganizes the bonds between an alkene and an alkyne to form a 1,3-diene.<sup>[1][2][3][4]</sup> This transformation can be performed in both an intramolecular fashion, known as Ring-Closing Enyne Metathesis (RCEYM), and an intermolecular manner, referred to as Cross-Enyne Metathesis.<sup>[1][3]</sup> The driving force behind this reaction is the formation of a thermodynamically stable conjugated diene system.<sup>[2][3]</sup>

Ruthenium carbene complexes, such as the Grubbs and Hoveyda-Grubbs catalysts, are the most widely used catalysts for this transformation due to their high functional group tolerance and stability.<sup>[1][3][5]</sup>

## Reaction Mechanisms: "Ene-then-Yne" vs. "Yne-then-Ene"

Two primary mechanistic pathways are proposed for enyne metathesis: the "ene-then-yne" and the "yne-then-ene" pathways. The operative mechanism can depend on the catalyst system and the specific enyne substrate.<sup>[2][4]</sup>

- "Ene-then-Yne" Pathway: In this mechanism, the metal carbene catalyst first reacts with the alkene moiety of the enyne to form a metallacyclobutane intermediate. This is followed by a retro [2+2] cycloaddition to generate a new metal carbene and a terminal alkene. The newly formed metal carbene then reacts with the alkyne intramolecularly to afford the final 1,3-diene product. Evidence for this pathway has been observed, particularly for ruthenium-based catalytic systems.<sup>[4]</sup>
- "Yne-then-Ene" Pathway: Alternatively, the catalyst can initially react with the alkyne to form a metallacyclobutene. Ring-opening of this intermediate generates a vinylcarbene, which then undergoes a [2+2] cycloaddition with the alkene moiety, followed by a retro [2+2] cycloaddition to release the 1,3-diene product.<sup>[2]</sup>

**Figure 1:** Mechanistic pathways in enyne metathesis.

## Enyne Cyclization and Cycloaddition Reactions

Beyond metathesis, enynes are excellent substrates for a variety of cyclization and cycloaddition reactions, often catalyzed by transition metals like gold, palladium, and nickel. These reactions provide access to a diverse array of carbocyclic and heterocyclic frameworks.

### Gold-Catalyzed Cyclizations

Gold(I) complexes are particularly effective catalysts for the activation of the alkyne moiety in enynes towards nucleophilic attack by the tethered alkene.<sup>[6][7]</sup> This typically proceeds through a 5-exo-dig or 6-endo-dig cyclization, leading to the formation of bicyclic systems. The reaction is believed to proceed through a cyclopropyl gold-carbene intermediate, which can then undergo various rearrangements or trapping with nucleophiles.

**Figure 2:** Gold-catalyzed enyne cyclization pathway.

### Nickel-Catalyzed Cycloisomerizations

Nickel catalysts, often in combination with N-heterocyclic carbene (NHC) ligands, are effective for the cycloisomerization of enynes to form 1,3-dienes.<sup>[8]</sup> The mechanism can involve the formation of a nickelacyclopentene intermediate through oxidative coupling of the enyne to the Ni(0) center. Subsequent  $\beta$ -hydride elimination and reductive elimination afford the cyclic diene product.<sup>[8]</sup>

**Figure 3:** Nickel-catalyzed enyne cycloisomerization.

## [4+2] Cycloadditions

Conjugated enynes can participate as the  $4\pi$  component in intramolecular [4+2] cycloaddition reactions, providing a powerful method for the synthesis of aromatic and dihydroaromatic compounds. These reactions can be promoted thermally or by Lewis acids.

## Quantitative Data Summary

The following tables summarize representative quantitative data for various enyne reactions, highlighting the influence of catalyst and substrate structure on product yield.

Table 1: Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEYM) of Various Heterocycles

Entry	Enyne Substrate	Catalyst (mol%)	Time (h)	Product	Yield (%)
1	N-allyl-N-(prop-2-yn-1-yl)tosylamide	Grubbs I (5)	24	1-tosyl-2,5-dihydro-1H-pyrrole	85
2	O-allyl propargyl ether	Grubbs I (5)	24	3,6-dihydro-2H-pyran	75
3	N-allyl-N-(but-2-yn-1-yl)tosylamide	Grubbs I (5)	24	4-methyl-1-tosyl-2,5-dihydro-1H-pyrrole	92
4	O-allyl but-2-ynyl ether	Grubbs I (5)	24	4-methyl-3,6-dihydro-2H-pyran	88

Table 2: Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes[6]

Entry	Enyne Substrate	Catalyst (mol%)	Time (h)	Product	Yield (%)
1	N-allyl-N-(phenylethynyl)tosylamide	[JohnPhosAu (NCMe)]SbF <sub>6</sub> (2)	0.5	Bicyclic diene	95
2	N-allyl-N-(hex-1-ynyl)tosylamide	[JohnPhosAu (NCMe)]SbF <sub>6</sub> (2)	1	Bicyclic diene	88
3	O-allyl phenylethynyl ether	[JohnPhosAu (NCMe)]SbF <sub>6</sub> (2)	2	Bicyclic diene	76

Table 3: Nickel-Catalyzed Cycloisomerization of Enynes[8]

Entry	Enyne Substrate	Catalyst (mol%)	Time (h)	Product	Yield (%)
1	Diethyl diallylpropargylmalonate	Ni(COD)2/ID TB (5)	1	Substituted 1,3-diene	90
2	N-allyl-N-propargyltosylamide	Ni(COD)2/ID TB (5)	1	Substituted 1,3-diene	85
3	1-allyl-1-propargylcyclohexane	Ni(COD)2/ID TB (5)	1	Spirocyclic 1,3-diene	78

## Experimental Protocols

### General Procedure for Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes[6]

Workflow Diagram

**Figure 4:** Workflow for Au(I)-catalyzed enyne cycloisomerization.

#### Methodology

To a stirred solution of the 1,6-enyne (400  $\mu\text{mol}$ ) in anhydrous dichloromethane (4 mL) at 23 °C under an inert atmosphere, [JohnPhosAu(NCMe)]SbF<sub>6</sub> (8.0  $\mu\text{mol}$ , 2 mol %) was added in one portion. The reaction mixture was stirred for the time indicated in Table 2. Upon completion, the reaction was quenched by the addition of a drop of triethylamine. The solvent was removed under reduced pressure, and the crude product was purified by flash column chromatography on silica gel or neutral alumina to afford the desired bicyclic product.

### General Procedure for Nickel-Catalyzed Cycloisomerization of Enynes[8]

Workflow Diagram

**Figure 5:** Workflow for Ni-catalyzed enyne cycloisomerization.

## Methodology

A catalyst solution was prepared by dissolving Ni(COD)<sub>2</sub> and IDTB in toluene to a concentration of approximately 0.04 M and allowing it to equilibrate for at least 8 hours at room temperature. In a separate flask, a solution of the enyne in toluene (to a final concentration of ~0.4 M) was heated to 60 °C with stirring. The pre-equilibrated catalyst solution was then added to the enyne solution. The resulting mixture was stirred for 1 hour at 60 °C. After cooling to room temperature, the reaction was quenched by the addition of methanol (0.5 mL). The crude mixture was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to yield the 1,3-diene product.

## Conclusion

The reactivity of the enyne functional group is a rich and diverse field of study with profound implications for organic synthesis. The development of powerful catalytic systems for enyne metathesis, cyclization, and cycloaddition reactions has provided chemists with a robust toolkit for the construction of complex molecules from simple, readily available starting materials. The continued exploration of new catalysts and reaction pathways involving enynes promises to further expand the horizons of chemical synthesis, enabling the creation of novel therapeutics and advanced materials.

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